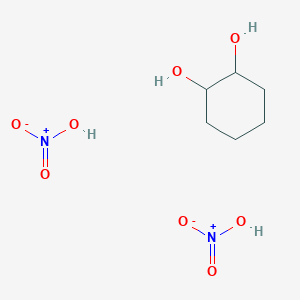
Nitric acid--cyclohexane-1,2-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–cyclohexane-1,2-diol (2/1) is a chemical compound formed by the interaction of nitric acid and cyclohexane-1,2-diol in a 2:1 ratio. Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound can exist in either cis- or trans-isomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (2/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an acidic medium, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (2/1) undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as ethanedioyl dichloride can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of compounds such as adipic acid.
Substitution Products: Substitution reactions can yield various esters and other derivatives.
Wissenschaftliche Forschungsanwendungen
Nitric acid–cyclohexane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nitric acid–cyclohexane-1,2-diol (2/1) involves the interaction of its hydroxyl groups with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of different products that exert their effects through specific pathways . The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-diol: The parent compound, which can exist in cis- or trans-isomers.
Adipic Acid: A common oxidation product of cyclohexane-1,2-diol.
Cyclohexene: Another cyclic compound that undergoes similar oxidation reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (2/1) is unique due to its specific ratio of nitric acid to cyclohexane-1,2-diol, which imparts distinct chemical properties and reactivity compared to its individual components .
Eigenschaften
CAS-Nummer |
110539-10-1 |
|---|---|
Molekularformel |
C6H14N2O8 |
Molekulargewicht |
242.18 g/mol |
IUPAC-Name |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.2HNO3/c7-5-3-1-2-4-6(5)8;2*2-1(3)4/h5-8H,1-4H2;2*(H,2,3,4) |
InChI-Schlüssel |
GLELGAKHUNDMQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

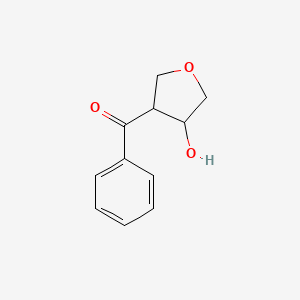
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
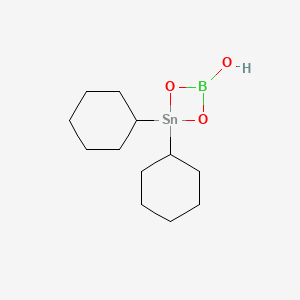
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
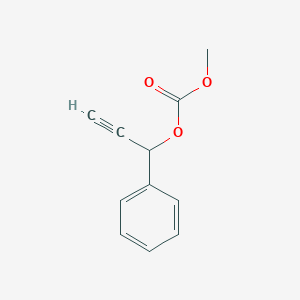
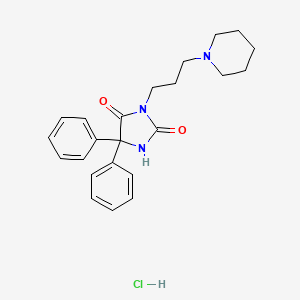
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
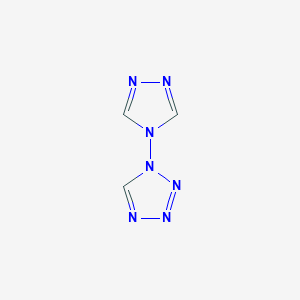
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
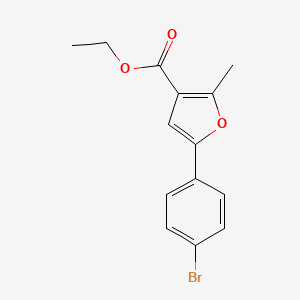
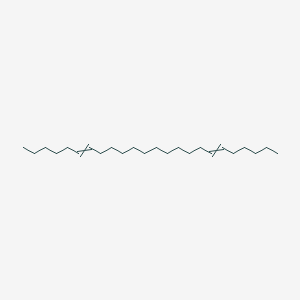
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
